
3-Sulfanylprop-2-enethial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfanylprop-2-enethial is an organic compound characterized by the presence of a sulfanyl group (-SH) attached to a prop-2-enethial backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylprop-2-enethial typically involves the reaction of prop-2-enethial with a thiol reagent under controlled conditions. One common method is the Diels–Alder reaction, where prop-2-enethial reacts with thiol-containing compounds to form the desired product . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Sulfanylprop-2-enethial undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Sulfanylprop-2-enethial has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Sulfanylprop-2-enethial involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-enethial: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
3-Sulfanylprop-2-enal: Similar structure but with an aldehyde group instead of a thial group.
3-Sulfanylprop-2-enone: Contains a ketone group, leading to different reactivity and applications.
Uniqueness
3-Sulfanylprop-2-enethial is unique due to the presence of both a sulfanyl group and a thial group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
64174-63-6 |
|---|---|
Fórmula molecular |
C3H4S2 |
Peso molecular |
104.20 g/mol |
Nombre IUPAC |
3-sulfanylprop-2-enethial |
InChI |
InChI=1S/C3H4S2/c4-2-1-3-5/h1-4H |
Clave InChI |
NVUIJSVMIIVCOQ-UHFFFAOYSA-N |
SMILES canónico |
C(=CS)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


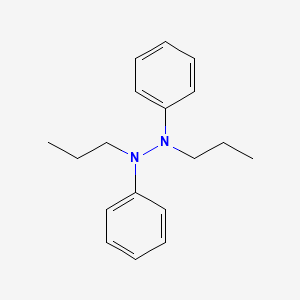
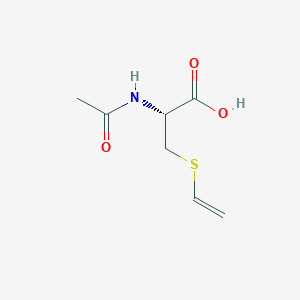
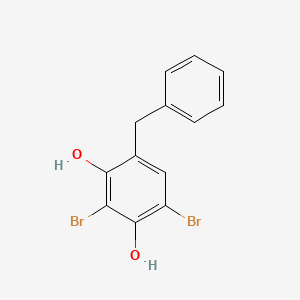
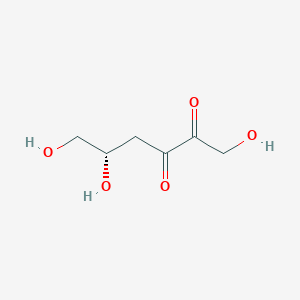
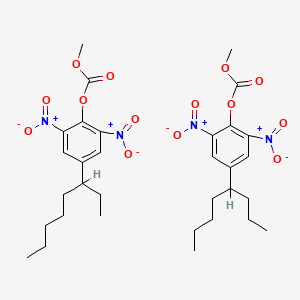
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
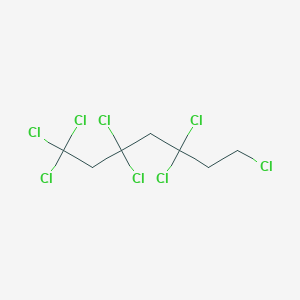
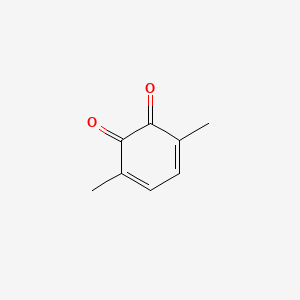
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
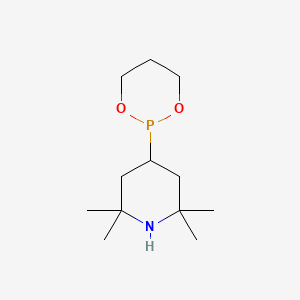
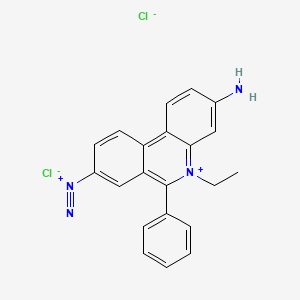
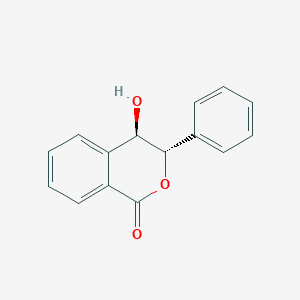
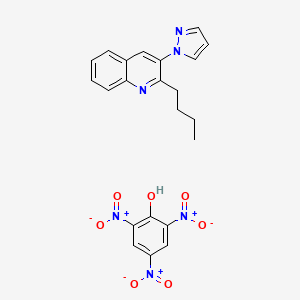
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
